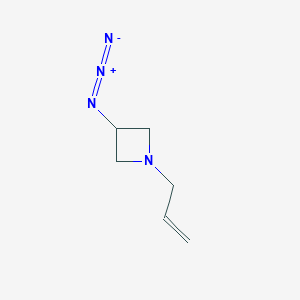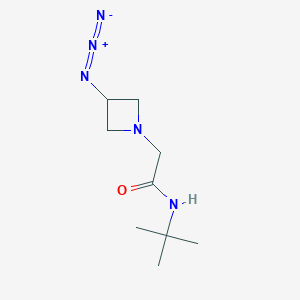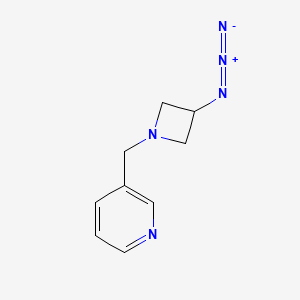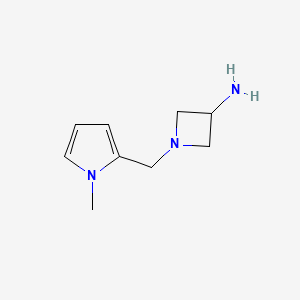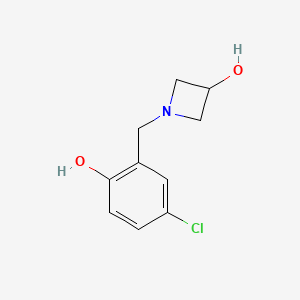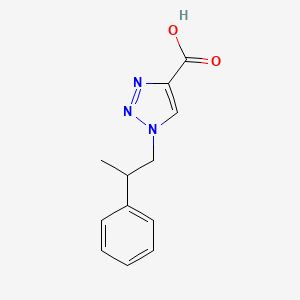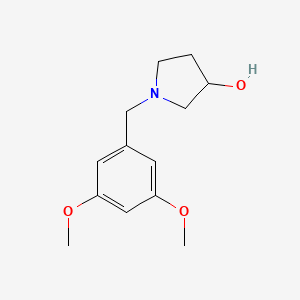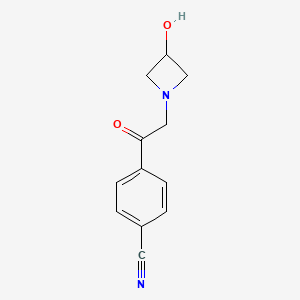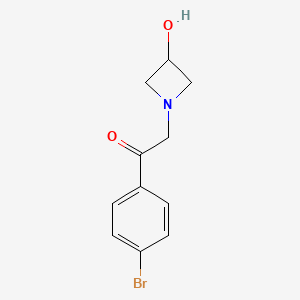
1-(4-Bromophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one
Descripción general
Descripción
1-(4-Bromophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one, also known as Bromophenyl Azetidinone (BP-AZ), is a type of heterocyclic compound that is widely used in organic synthesis. It is a versatile building block for a variety of organic compounds and can be used for the synthesis of pharmaceuticals, polymers, and many other compounds. BP-AZ is a synthetic compound that has been used in numerous scientific studies and has been found to have a variety of biological and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound 1-(4-Bromophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one is synthesized through specific chemical reactions. For example, the synthesis of 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one involved refluxing 4-bromonaphthalen-1-ol with acetic acid in the presence of ZnCl2, demonstrating its complex preparation process (Sherekar, Kakade, & Padole, 2021).
Antimicrobial Properties
- Certain derivatives of 1-(4-Bromophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one exhibit potent antimicrobial properties. Research has shown that some synthesized compounds related to this chemical structure have demonstrated excellent antimicrobial activities (Sherekar, Kakade, & Padole, 2021).
Spectral Characterization
- The spectral characterization of these compounds, including nuclear magnetic resonance spectroscopy, is essential for confirming their chemical structure. This process is critical in understanding the compound's properties and potential applications (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023).
Application in Synthesis of Other Compounds
- 1-(4-Bromophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one serves as a starting material or intermediate in the synthesis of various other complex organic compounds, highlighting its versatility in organic synthesis (Patil, Pathan, & Zangade, 2021).
Potential in Pharmacological Research
- The compound's derivatives have potential applications in pharmacological research, particularly in the development of new drugs with specific biological activities. This aspect of research is still in the exploratory stage, but it indicates the compound's potential in drug development (Vardanyan, 2018).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-(3-hydroxyazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-9-3-1-8(2-4-9)11(15)7-13-5-10(14)6-13/h1-4,10,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZATUNAZPSJYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




